molecular formula C7H8N2O4S B6188956 3-methyl-2-nitrobenzene-1-sulfonamide CAS No. 1261828-27-6

3-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B6188956
CAS No.: 1261828-27-6
M. Wt: 216.2
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Description

3-methyl-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with a methyl group and a nitro group. This compound is known for its unique physicochemical properties and is widely used in various scientific research applications .

Mechanism of Action

Target of Action

The primary target of 3-methyl-2-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body.

Mode of Action

This compound, like other sulfonamides, binds to carbonic anhydrase with high affinity . The binding involves the formation of a coordination bond between the negatively charged amino group of the sulfonamide and the zinc ion in the enzyme. This interaction also involves hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s function, impacting various biochemical pathways. For instance, it can inhibit the conversion of carbon dioxide to bicarbonate and protons, a reaction catalyzed by carbonic anhydrase. This inhibition can affect a range of physiological processes, including fluid balance and pH regulation .

Pharmacokinetics

Like other sulfonamides, it is expected to be well-absorbed and widely distributed in the body . Its metabolism likely involves hepatic enzymes, and it is probably excreted in the urine .

Result of Action

The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity, leading to changes at the molecular and cellular levels. These changes can include altered pH regulation and fluid balance, potentially impacting various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Reduction: 3-methyl-2-aminobenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-methyl-2-nitrobenzene-1-sulfonamide is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylsulfonamide: Similar structure with a nitro group at the para position.

    3-methyl-4-nitrobenzenesulfonamide: Similar structure with a nitro group at the para position and a methyl group at the meta position.

    2-nitrobenzenesulfonamide: Lacks the methyl group but has a nitro group at the ortho position.

Uniqueness

3-methyl-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the methyl and nitro groups on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications .

Properties

CAS No.

1261828-27-6

Molecular Formula

C7H8N2O4S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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